Borane Dimethyl Sulfide Complex (BMS): A Comprehensive Technical Guide to its Properties and Synthetic Utility
Borane Dimethyl Sulfide Complex (BMS): A Comprehensive Technical Guide to its Properties and Synthetic Utility
Abstract
Borane dimethyl sulfide complex (BMS), a Lewis acid-base adduct of borane (BH₃) and dimethyl sulfide (S(CH₃)₂), stands as a cornerstone reagent in modern organic synthesis.[1] Its superior stability, higher concentration, and enhanced safety profile compared to gaseous diborane or borane-tetrahydrofuran (BH₃·THF) solutions have cemented its role as the preferred source of borane for a multitude of transformations.[1][2] This guide provides an in-depth examination of the physicochemical properties, core reactivity, and practical handling of BMS, with a focus on its application in hydroboration and chemoselective reductions critical to research, particularly in the field of drug development.
Physicochemical Properties and Handling Advantages
BMS is a colorless to pale yellow liquid characterized by a strong, sulfurous odor. Unlike BH₃·THF, which is typically available as a 1M solution and requires stabilizers to prevent solvent degradation, BMS is commercially available in a neat form (approx. 10M) and exhibits greater thermal stability.[1][3] This higher concentration allows for smaller reaction volumes and makes it more suitable for large-scale industrial applications.[4] The dimethyl sulfide ligand effectively stabilizes the electron-deficient borane, rendering the complex less pyrophoric and easier to handle than diborane gas.[2]
Table 1: Physicochemical Data for Borane Dimethyl Sulfide Complex
| Property | Value | Source(s) |
| Chemical Formula | (CH₃)₂S·BH₃ | [1] |
| Molecular Weight | 75.96 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Density | 0.801 g/mL at 25 °C | [5] |
| Melting Point | -38 °C | [5] |
| Boiling Point | ~44 °C (with decomposition) | [5] |
| Flash Point | 18 °C (64.4 °F) | [5] |
| Solubility | Miscible with most aprotic solvents (THF, ether, CH₂Cl₂, toluene) | [5][6] |
Core Reactivity and Mechanistic Considerations
The synthetic utility of BMS stems from its function as a convenient source of borane (BH₃), an electrophilic reducing agent.[2] The dimethyl sulfide ligand, a Lewis base, can dissociate in situ to liberate borane, which is the active species in most reactions.[1] The strength of this Lewis base coordination influences the reactivity of the complex.[2]
Chemoselective Reductions
BMS is a versatile reducing agent capable of selectively transforming a wide array of functional groups. Its electrophilic nature dictates its reactivity, causing it to preferentially attack electron-rich centers.[2] This characteristic allows for the chemoselective reduction of carboxylic acids in the presence of esters, a transformation that is often challenging with nucleophilic hydride reagents like NaBH₄.
Key Functional Group Reductions:
-
Aldehydes & Ketones → Alcohols: Rapid reduction to the corresponding primary and secondary alcohols.
-
Carboxylic Acids → Alcohols: One of the most common applications, proceeding faster than reductions of many other functional groups.[2]
-
Esters & Lactones → Alcohols & Diols: Effective for the reduction of esters to primary alcohols and lactones to diols.[1]
-
Amides & Nitriles → Amines: Tertiary amides are readily reduced to the corresponding amines, while nitriles are converted to primary amines.[1]
-
Epoxides → Alcohols: BMS facilitates the clean conversion of epoxides to alcohols.
Hydroboration-Oxidation of Alkenes and Alkynes
The hydroboration-oxidation reaction is a two-step process that converts alkenes and alkynes into alcohols and is a hallmark application of BMS.[7] This reaction sequence is renowned for its predictable and complementary regioselectivity and stereoselectivity compared to acid-catalyzed hydration methods.
Causality of Selectivity:
-
Regioselectivity (Anti-Markovnikov): During the hydroboration step, the boron atom adds to the less substituted carbon of the double bond, while the hydrogen atom adds to the more substituted carbon.[7] This is driven by both steric factors (the bulky borane group prefers the less hindered position) and electronic factors (the boron acts as an electrophile and adds to the carbon that can better stabilize a partial positive charge in the transition state).
-
Stereoselectivity (syn-Addition): The addition of the H-B bond across the π-system occurs on the same face of the alkene, resulting in a syn-addition product.[7] This concerted mechanism involves a four-membered transition state.[8] The subsequent oxidation step, typically with hydrogen peroxide and a base, replaces the carbon-boron bond with a carbon-oxygen bond with complete retention of stereochemistry.[7]
Workflow Visualization: Hydroboration-Oxidation
Caption: Workflow of the two-step hydroboration-oxidation reaction.
Safety, Handling, and Storage
The safe and effective use of BMS requires strict adherence to established protocols due to its reactivity. As a Senior Application Scientist, I cannot overstate the importance of treating this reagent with the respect it demands. The system is self-validating: proper handling yields consistent results, while improper handling leads to decomposition and potential hazards.
Table 2: Critical Safety and Handling Protocols
| Parameter | Guideline | Rationale & Causality | Source(s) |
| Atmosphere | Handle and store under an inert atmosphere (e.g., Nitrogen, Argon). | BMS is air and moisture-sensitive. Contact with water results in a violent, exothermic reaction that liberates flammable hydrogen gas. | [5][9][10] |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated place at 2-8°C. | Cool temperatures maintain stability. A dry, inert environment prevents decomposition and pressure buildup from hydrogen gas evolution. | [5][11] |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a face shield, and chemical-resistant gloves (e.g., PVC). Use in a chemical fume hood. | Protects against skin and eye irritation/corrosion. The fume hood mitigates inhalation risks from vapors and the pungent odor. | [12][13] |
| Incompatible Materials | Avoid contact with water, alcohols, acids, acid chlorides, and oxidizing agents. | These substances react exothermically and can lead to violent decomposition of the reagent. | [9][10] |
| Spill Management | For small spills, absorb with dry sand or other inert material. For large spills, evacuate the area. DO NOT USE WATER . | Water will exacerbate the situation by generating flammable gas. Inert absorbents safely contain the spill for disposal. | [13] |
| Quenching | Cautiously quench excess reagent by slow addition to a protic solvent like methanol or ethanol at 0°C. | Controlled addition to an alcohol safely neutralizes the reactive borane, producing hydrogen gas at a manageable rate. | [4] |
Detailed Experimental Protocol: Hydroboration-Oxidation of 1-Octene
This protocol describes a representative procedure for the hydroboration of a terminal alkene followed by in situ oxidation to yield the corresponding primary alcohol.
Materials:
-
1-Octene
-
Borane dimethyl sulfide complex (BMS)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH), 3M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas supply
-
Round-bottom flask with magnetic stir bar
-
Septa and needles/syringes
-
Ice-water bath
Methodology:
-
Reaction Setup (Inert Atmosphere is Critical):
-
A 100 mL round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.
-
Add 1-octene (e.g., 10 mmol, 1.12 g) to the flask via syringe, followed by 20 mL of anhydrous THF.
-
Cool the flask to 0°C using an ice-water bath.
-
-
Hydroboration (Addition of BMS):
-
While stirring at 0°C, slowly add BMS (e.g., 4 mmol of BH₃, which is 0.4 mL of a 10M solution) dropwise via syringe over 10-15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours to ensure complete formation of the trioctylborane intermediate.[4][14]
-
-
Oxidation (Conversion to Alcohol):
-
Cool the reaction mixture back down to 0°C in an ice-water bath.
-
Slowly and carefully add 3M aqueous NaOH solution (e.g., 5 mL) to the flask.
-
Following the base, add 30% aqueous H₂O₂ (e.g., 5 mL) dropwise. Causality Note: This addition is highly exothermic. A slow, controlled rate is essential to maintain the temperature below 25-30°C and prevent uncontrolled decomposition of the peroxide.
-
After the addition, remove the ice bath and stir the mixture vigorously at room temperature for 1 hour. The mixture will likely become biphasic.
-
-
Workup and Isolation:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash sequentially with water (20 mL) and saturated brine (20 mL). Causality Note: The brine wash helps to remove residual water from the organic phase.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude 1-octanol can be purified by flash column chromatography on silica gel if necessary.
-
Conclusion
Borane dimethyl sulfide complex is an indispensable tool for the modern synthetic chemist, offering a stable, concentrated, and versatile source of borane.[10] Its predictable reactivity in hydroboration-oxidation and its utility in the chemoselective reduction of sensitive functional groups make it particularly valuable in the multi-step synthesis of complex molecules, including pharmaceutical intermediates.[2] A thorough understanding of its properties and a disciplined approach to its handling are paramount to leveraging its full synthetic potential safely and effectively.
References
- Ataman Kimya. (n.d.). BORANE-DIMETHYLSULFIDE COMPLEX. Retrieved from Ataman Kimya website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFWUCP3iWDJjoaTcORXtJtz8oDXh2V1vmDEJ4MK3fEgB26A1YaHfF8dckQLEeIPKCHtqV1v5bvajAPeeI3Wp9n2o2WkP1Kns03KylXVITuhpc2JwyfvMJHJ80cLgKXiQk8SVpefZIUb29kNZLqfO5RNugvHGuboGrlugU-gWpJlME=]
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Borane-methyl sulfide complex. Retrieved from Cole-Parmer website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMNM8bJLK-McY_7s1jTgo-3NxbmfM4QMTcTEGpxp5y5VNj-dvAdplo8w-iPaFoeG231VwJgcYUzeYro7lJHHLiokOG4xisRTAoGC97HeVFAXnh7kqrTpLU34Dax6VmJRu9YDisrsLpOA6dvmxu]
- PubChem. (n.d.). Borane dimethylsulfide. Retrieved from PubChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7IHyVcu2xfjUZN2PWCfD40C-QJnkGN1kMmOB8mF_OiOmMkLaHgeLhlI7A60gCPVKQEQt64JqiCCCvtSP5OTLEhfcquv4qXvSTfvu_yioQXHlYq5htnaI2ha-13eru8ESd0sO49pcWULj8Lfb-]
- Santa Cruz Biotechnology, Inc. (n.d.). Borane dimethyl sulfide complex Safety Data Sheet. Retrieved from scbt.com. [https://vertexaisearch.cloud.google.
- Wikipedia. (n.d.). Borane dimethylsulfide. Retrieved from Wikipedia, The Free Encyclopedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVh3VfND1yO3-FPOqZ2DGbZv22RA9_gKv0sQ9mrSMJYD60aQogzH-5HHZwev55FYV62T8S__j0yCKbOt5ajyiunz4ghP47wHy3NWHb9hTrcajluvqxlTGyHXcFlTjfMeqDp443_ZWjRnLGLTU7SlU=]
- Sigma-Aldrich. (n.d.). Borane dimethyl sulfide complex. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVKrtUMBshV0UDUxEsU3A4-9qJgPNFzuMe1266yXDKDyc6Qp-Ac7OL8JswXFSzNbX9aDmGyLG4uyF_baZ_yis8eiLMAst2RX3vc7TTYCn_MUvL_IOpfqNmM1zuTHYNDsqiiR5TDPfXdjGK5GeeMqnNi-_VTw==]
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Borane dimethyl sulfide complex solution. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuliUFR7QjbcFvrC7gADaz3D07moiBnBXxDqRmgHXZtnS7AqbYVum0hPBMTutFgR_WUnRiiEB8cdPYKJNDQ8t3eMNGchL42Uxev8J5MGNmGVdZdXgrcv03YmvB1H2zIASX7tROKmFXq12PUcvObBKJ]
- ChemicalBook. (2026, January 13). Borane-methyl sulfide complex. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG36VPmutGoL6ELyJJQfaBef3ve_CLLSW2bplO6QqMmsLcCVh4mr3LcyWhNUsXyPwXU1ULyMqnBaicY0eruumk_nGPX_WcpQOcEvVJyPuA7jLiVtmMvLuWMHjV9M2bTOJIDSs3kVS18_NVqjfd5muVltFrEbAWPia3sRUJfsPXrGw==]
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Borane dimethyl sulfide complex, 1M solution in methylene chloride. Retrieved from Fisher Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP_Fs7jC6CX_TNGUMv_iqclQecTHMZpT--vtTV0oZzB7dB8LXdHDz9-Iyt-l5SJVHDlaeqZhk5nCzZe3N4on8QQN4BHGYAKTSsBWrKqg0rVbU24fsycL9dud1ei0ZSoeHv3HYQD5VF0ec2ANzwj7-dQQSuWpao3HPyWDIxphLZ35ctG8KNQHp1SHEeObBhMjiSxbBf_bs592w4LtbsZmYmtxDcWaoTzgl5CV5a7Wdc6DZjvykszhpuSYSe03iqRPuSa-46uTnVKOnN8svsuoawI-J4IJOVQg==]
- Strem Catalog Blogs. (2025, July 17). Versatile Borane Complexes: BH3·THF and BH3·Me2S. Retrieved from Strem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgC5VnO4o_dXKqTYimS3cBWiM5zjDcD1BsKjTLImjFreD2W1J3wMbVr0J__D4X-l4NBtzjrudmE7F5hOXz23pQZO95Dzh7Ae9gGz_3OGoexUM2AzLlIbUkKDO66QAa97XmdxzNLfUHpCRvlw2YP2lPzPFmxdjvng==]
- Borates Today. (2022, July 12). Introduction to Borane Dimethyl Sulfide. Retrieved from Borates Today website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp0tu1qUi35yf-LQSAfkqczGqc7772NiwrJbHWOiNa8WH4Ikx7Ep7ImVGag4IJv-PJHZtJSUrd5MWobAJxsZjdJfghXhfTzrwM--NAbKc3Ma1ISx8EqLd0hhzbt7ddT6F8vT3NPJ3xlSU=]
- Kularatne, R. S., et al. (n.d.). New Polymeric Sulfide-Borane Complexes: Convenient Hydroborating and Reducing Agents. Cardiff University -ORCA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhoTNsZGTYDaNEvaP0NTga9vK48vuwqqEt4LCKfksUJxKlPCTdKqk3ABLHlzCWhvNSZ5joSEXbu4DaoanG7AupD1Z_PLt-dtCiLvAMSZwSnpDDoq3t2aZKJiinOw4pPsIZFVK3sgkq2uliWopYoRzKBQ==]
- Ashenhurst, J. (2013, March 28). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtZ7P1PZickgCfY9xXDM1aCqSMeXOc7SWVj7vxlJ0uOPsgAIxuGURdz2VYC7w9-4dERQOEnGFEfJd4fNmLrgLzuqWqJ8JCLZc8lqNUI3LbdcRRRd8bJz_EkBEloTifZn6ktxlK3WHLs9Vzuadh20GnFQzDKpnDmSpLk6Oi-FV6DAd_BfXU280NMasIBOG8ybwluuKJ]
- Supporting Information. (n.d.). boron containing materials through a hydroboration cascade of small cyclic dienes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2G-Ci2nZJpyc9Rd0bfMEIO6MGQrk4Svq1VFW52cAjwH-HoRCb3dMinG80DfYpKPaiIAmZvVXpW7CgnyrdE_lxNH83bCJ9XSpLpbHXO0oVwA43Tti1MD7aecWKqsyyAQrC10pyNM9O3ovtsrXTGmy5Y8MwJkjoeBQ=]
- Thermo Fisher Scientific. (2025, March 5). SAFETY DATA SHEET - Borane dimethyl sulfide complex. Retrieved from Thermo Fisher Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnWHKCM-7cH7w2Hk8WHSELt7PvgFXQ-o8YTCRErQdfSzNdKfkaw0sb-bfcpZEK721I2BCxoJ66XfjM05wvPBZ1F3jScn4iR2mcBBYbRk9ZxxShA4aVcjZRbKLccXYP9yFTLy376jMlFrEtdEgomK9l7GTdvZ5oC9NJSPXvUtLSZebul4gnasLg-MCfZt3EXfdQ9-zuuuBwNgpYpQft-SCDK7r8cw7haajQ45d_qcgsviL8Y3jzgyvNQw_6h9ytAYFW4PWVxyWiLHUoHY9EUDHwN-sPY2ccHZgJGS-SODXj2kUn]
- Thermo Scientific Alfa Aesar. (n.d.). Borane-dimethyl sulfide complex, 94%. Retrieved from Thermo Fisher Scientific website. [https://vertexaisearch.cloud.google.
- Brown, H. C., & Ravindran, N. (1977). Organic synthesis using borane-methyl sulfide. Hydroboration-oxidation of alkenes. The Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO74JUH6Yw0Kzn-mDVYjWNqxRyj9-h6lZuVaLqWsFnlWmsjCeG1i-izWr5cdryxRoiPU-WFX1Q_WMSl3IlvQlet_ecAp4L1TxR6Ol-Ef8AnqPT4s1DxgUyGiRwbEMaA6cqOcZemDDnbQgRY=]
- Soai, K., Oyamada, H., & Takase, M. (1984). Combination of borane-dimethyl sulfide complex with catalytic sodium tetrahydroborate as a selective reducing agent for .ALPHA.-hydroxy esters. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJnDZF4aT8pHwZaCBuoMV_91JOOHWTsXrPMRpaG7BD_djHU2TvWPi5HtQSx1IOi-QMKFsV4pof_LUNRA_HLGnxbbMqysJ72ScNtaCveV1dC4GgtCS-qntUHWFa6K097ojhFRnfa93QmfRjE8e5hFRC2eszrWsSTruqiS9MSh8rWJqJcjJp3cZn0dY_36H4nMEp-tjpQj-rHwmMlc8BKXYKZuWp1Z_qBO23mld-cPd-PBYDd8_W9waXnVg7PWZkpdVZEXqOeaQQLAfMWD9Utr9nSgAntR_9LOUKjJfbao5KV1S5rGAFEVeHTIeZKHGgBAfJZpP7xZIVXYUZGYj8poy-aB1WFotIwUVh2wRLRyQvdOZ6IYRqXFwX-OotQTE3tIEugMIOVGUAjKdywCUeVk4=]
- Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from organic-synthesis.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDgOs2vpHQJOxhfRewFDljZ4ErYVn1Z_0ZlxIvlZMMeL0ZgL0hYVvW-ASwvcgm5qN53BoHTvb9GEc1SQMadWM3E8nOTiTR3vN9D7Dfj9ew5xU1EL8lgoAVpYSAyBlwh8IYFyaJDmHfbGHQTTROFG1DLpkHLQ3QRegnjjdoyQfcXm_pryxjShtbRw==]
- Selt, M., et al. (2019). Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex. Chemistry – A European Journal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi9oYVJFmLQlFv7ob3gqY2cNDZMPh6VU9oZXZ3JoDfRLe5Fhi5GopwW8buLENMqFGeUT7C9wykt-P0IIn4xIOoOoL5bxkLuztQRXHMibDQW7p2IBkgJZFRdP1gvGJZSyX-bAhZPS6Tr4PfrNQ=]
- Deep Blue Repositories. (n.d.). Chapter 1: Oxygen-Directed Hydroboration. University of Michigan. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECMiLpsib1fhH-C_d2tTwDJoXtjwl9PytsGLBInZ1clcnMSNb8vbJr0zyLbqiqttLril5DYiwlnVOUx5sMpCNl7Cyri9qrTtQq2xj2rLyJM5P63qpUSwjS_IcmOsZmAVtk2-ylgywJAX4wyUfi6hF4jVSxzrDQIAIJgCLYiraPAFo4PtY=]
Sources
- 1. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]
- 2. blog.strem.com [blog.strem.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Borane-methyl sulfide complex | 13292-87-0 [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. fishersci.com [fishersci.com]
- 10. Introduction to Borane Dimethyl Sulfide | Borates Today [borates.today]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. rsc.org [rsc.org]
